Amidogen, (1-carboxycyclopropyl)- (9CI)
Description
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Properties
CAS No. |
109976-69-4 |
|---|---|
Molecular Formula |
C4H6NO2 |
Molecular Weight |
100.097 |
IUPAC Name |
1-$l^{2} |
InChI |
InChI=1S/C4H6NO2/c5-4(1-2-4)3(6)7/h5H,1-2H2,(H,6,7) |
InChI Key |
UMCCGNURKVLBQH-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)[NH] |
Synonyms |
Amidogen, (1-carboxycyclopropyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of 1-Aminocyclopropane-1-carboxylic Acid (ACC) in Ethylene Biosynthesis
Abstract
The phytohormone ethylene is a simple gaseous molecule that orchestrates a wide array of physiological and developmental processes in plants, from seed germination to fruit ripening and senescence.[1][2][3] The biosynthesis of this critical signaling molecule is a tightly regulated process, with the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC), formerly referred to as (1-carboxycyclopropyl)amidogen, serving as the immediate precursor. This technical guide provides a comprehensive exploration of the pivotal role of ACC in ethylene biosynthesis, intended for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery responsible for ACC synthesis and its conversion to ethylene, the intricate regulatory networks that govern these processes, and the emerging role of ACC as a signaling molecule in its own right. Furthermore, this guide will present established experimental protocols and methodologies for the study of ACC and its associated enzymes, providing a robust framework for future research and application.
The Ethylene Biosynthesis Pathway: A Two-Step Process
The production of ethylene in higher plants follows a well-defined two-step enzymatic pathway, starting from the universal methyl donor S-adenosyl-L-methionine (SAM).[2][3][4]
-
Synthesis of ACC: The first committed and often rate-limiting step is the conversion of SAM to ACC.[5][6][7][8] This reaction is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[5][9][10] The reaction also yields 5'-methylthioadenosine (MTA), which is efficiently recycled back to methionine via the Yang cycle, ensuring a continuous supply of the precursor for ethylene synthesis.[2][11]
-
Conversion of ACC to Ethylene: The final step involves the oxidation of ACC to form ethylene. This reaction is catalyzed by 1-aminocyclopropane-1-carboxylate oxidase (ACO) , a non-heme iron(II) and ascorbate-dependent dioxygenase.[2][11][12][13] This oxidation reaction breaks open the cyclopropane ring of ACC to produce ethylene, along with cyanide (HCN) and carbon dioxide as byproducts.[2][11][12][13] The potentially toxic cyanide is detoxified in plant tissues.[2][11]
Pathway Visualization
Caption: The ethylene biosynthesis pathway, highlighting the central role of ACC.
The Key Enzymes: Structure, Function, and Mechanism
1-Aminocyclopropane-1-carboxylate Synthase (ACS)
ACS is a cytosolic enzyme that exists as a dimer in most plant cells, although monomeric forms can also be active.[5][9] It belongs to the family of PLP-dependent enzymes and shares structural similarities with aspartate aminotransferase.[10][14]
Catalytic Mechanism: The reaction catalyzed by ACS is a unique α,γ-elimination reaction. The PLP cofactor forms a Schiff base with the substrate SAM, facilitating the removal of the 5'-methylthioadenosine group and the subsequent formation of the cyclopropane ring of ACC.[5][10]
Structural Insights: X-ray crystallography has revealed that ACS is a dimeric enzyme with each monomer consisting of two domains.[9][14] The active site is located at the interface of the two monomers, with residues from both contributing to substrate binding and catalysis.[10]
1-Aminocyclopropane-1-carboxylate Oxidase (ACO)
ACO is a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily of non-heme iron-containing proteins.[2] Unlike typical 2OGD enzymes, ACO does not utilize 2-oxoglutarate but requires bicarbonate (or CO2) as an activator.[11][12][15]
Catalytic Mechanism: The proposed mechanism involves the binding of ACC and O2 to the ferrous iron center in the active site.[13] Ascorbate acts as a reductant to facilitate the opening of the ACC ring.[2] This leads to the formation of an unstable cyanoformate intermediate, which then decomposes into ethylene, cyanide, and carbon dioxide.[2][13]
Structural Insights: The crystal structure of ACO reveals a distorted jelly-roll motif, characteristic of the 2OGD superfamily.[11] The active site contains a single Fe(II) ion coordinated by a 2-His-1-carboxylate facial triad (His177, Asp179, and His234).[11][16]
Regulation of Ethylene Biosynthesis: A Multi-layered Control System
The production of ethylene is meticulously controlled at multiple levels to ensure appropriate responses to developmental cues and environmental stimuli.[3][4][6]
Transcriptional Regulation
Both ACS and ACO genes are encoded by multigene families, with different family members exhibiting distinct expression patterns in response to various signals such as wounding, flooding, pathogen attack, and hormonal cues.[7][17] This differential gene expression allows for precise spatiotemporal control of ethylene production.
Post-translational Regulation of ACS
The stability and activity of ACS proteins are subject to sophisticated post-translational modifications, providing a rapid mechanism to modulate ethylene synthesis.
-
Phosphorylation: ACS proteins are classified into three types based on their C-terminal sequences, which contain phosphorylation sites for mitogen-activated protein kinases (MAPKs) and calcium-dependent protein kinases (CDPKs).[18] Phosphorylation can either stabilize or target ACS for degradation.
-
Ubiquitination and Proteasomal Degradation: Type-2 ACS proteins possess a C-terminal "Target of ETO1" (TOE) domain.[18] This domain interacts with ETHYLENE-OVERPRODUCER1 (ETO1) and ETO1-LIKE (EOL) proteins, which are components of an E3 ubiquitin ligase complex that targets ACS for degradation by the 26S proteasome.[18]
Regulatory Pathway Visualization
Caption: Multi-layered regulation of ethylene biosynthesis.
Experimental Protocols for Studying ACC and Ethylene Biosynthesis
Quantification of ACC
Methodology:
-
Extraction: Homogenize plant tissue in 80% ethanol.
-
Purification: Pass the extract through a Dowex 50W-X8 cation exchange column. Elute ACC with ammonium hydroxide.
-
Derivatization and Quantification: ACC can be quantified by converting it to ethylene through the addition of mercuric chloride and a mixture of sodium hypochlorite and sodium hydroxide. The evolved ethylene is then measured by gas chromatography.
In Vitro ACS and ACO Activity Assays
ACS Activity Assay:
-
Protein Extraction: Extract total protein from plant tissue in a suitable buffer.
-
Assay Reaction: Incubate the protein extract with SAM and PLP.
-
ACC Quantification: Stop the reaction and quantify the ACC produced as described in section 4.1.
ACO Activity Assay:
-
Tissue Incubation: Incubate fresh plant tissue in a sealed vial containing a buffer with ACC, FeSO4, ascorbate, and NaHCO3.
-
Ethylene Measurement: After a defined incubation period, withdraw a headspace gas sample with a syringe and inject it into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.
Experimental Workflow Visualization
Sources
- 1. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 6. Regulation of Ethylene Biosynthesis by Phytohormones in Etiolated Rice (Oryza sativa L.) Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Light Modulates Ethylene Synthesis, Signaling, and Downstream Transcriptional Networks to Control Plant Development [frontiersin.org]
- 8. Understanding the Biogenesis of Ethylene in Plants - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 9. ACC Synthase [biology.kenyon.edu]
- 10. pnas.org [pnas.org]
- 11. books.rsc.org [books.rsc.org]
- 12. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminocyclopropanecarboxylate oxidase - Wikipedia [en.wikipedia.org]
- 14. rcsb.org [rcsb.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rcsb.org [rcsb.org]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
Chemical synonyms for Amidogen (1-carboxycyclopropyl)-
An In-depth Technical Guide to (1-carboxycyclopropyl)amidogen: The Elusive Radical at the Heart of Ethylene Biosynthesis
Authored by a Senior Application Scientist
Foreword: The study of transient, high-energy intermediates is a frontier in chemical biology. These fleeting species, while challenging to observe directly, are often the linchpins of complex biochemical transformations. This guide delves into the nature of one such entity: the (1-carboxycyclopropyl)amidogen radical. While the name itself may not be standard nomenclature, it aptly describes the radical intermediate derived from 1-aminocyclopropane-1-carboxylic acid (ACC), a molecule of profound biological significance. We will explore the identity of this radical, its generation within a sophisticated enzymatic system, and the methodologies employed to understand its pivotal role in the biosynthesis of the plant hormone, ethylene.
Part 1: Deconstructing the Nomenclature: From ACC to the Amidogen Radical
The term "Amidogen (1-carboxycyclopropyl)-" is a descriptive, albeit non-systematic, name for a radical species. To understand its origin and chemical identity, we must first consider its parent molecule, 1-aminocyclopropane-1-carboxylic acid, universally known as ACC.
1.1. 1-Aminocyclopropane-1-carboxylic Acid (ACC): The Stable Precursor
ACC is a non-proteinogenic cyclic amino acid that serves as the immediate precursor to ethylene in higher plants.[1][2][3] Its discovery was a landmark in understanding plant physiology, revealing a simple yet elegant pathway for the production of a key signaling molecule.[4] Beyond its role as an ethylene precursor, emerging evidence suggests that ACC itself can function as a signaling molecule, independent of its conversion to ethylene, adding another layer of complexity to its biological importance.[3][5][6][7]
1.2. Defining (1-carboxycyclopropyl)amidogen
The term "amidogen" in chemistry refers to the neutral NH2 radical. In the context of "(1-carboxycyclopropyl)amidogen," it implies a radical centered on the nitrogen atom of the amino group of ACC. This species is more formally described as the 1-amino-1-carboxycyclopropyl radical . It is a transient intermediate, meaning it has a very short lifetime and is highly reactive. Its existence is inferred from mechanistic studies of the enzyme that processes ACC.
Table 1: Chemical Synonyms and Identifiers for 1-Aminocyclopropane-1-carboxylic Acid (ACC)
| Identifier Type | Value | Source |
| IUPAC Name | 1-aminocyclopropane-1-carboxylic acid | PubChem |
| Common Name | ACC | General Literature |
| CAS Number | 22059-21-8 | PubChem[8] |
| ChEBI ID | CHEBI:18053 | ChEBI |
| PubChem CID | 535 | PubChem[8] |
| Molecular Formula | C4H7NO2 | PubChem[8] |
| Synonyms | 1-Amino-1-carboxycyclopropane, ACPC | Sigma-Aldrich, PubChem[8][9] |
Part 2: The Biological Context: Generation of the Amidogen Radical by ACC Oxidase
The (1-carboxycyclopropyl)amidogen radical is not a species one typically finds in a bottle on a shelf. Its existence is intimately tied to the catalytic cycle of a specific enzyme: 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO).
2.1. The Ethylene Biosynthesis Pathway
Ethylene production in plants is a tightly regulated two-step process:
-
ACC Synthesis: S-adenosyl-L-methionine (SAM) is converted to ACC by the enzyme ACC synthase (ACS) . This is often the rate-limiting step in the pathway.[2][5]
-
Ethylene Formation: ACC is oxidized to ethylene by ACC oxidase (ACCO) . This is the final and crucial step where the amidogen radical is formed.[1][10][11]
Caption: The core pathway of ethylene biosynthesis in plants.
2.2. The Mechanism of ACC Oxidase: A Radical-Mediated Transformation
ACCO is a non-heme iron(II)-dependent oxygenase that catalyzes the oxidation of ACC.[1][12] The currently accepted mechanism involves a stepwise, two-electron oxidation of ACC, proceeding through a radical intermediate.[1]
The key steps in the active site of ACCO are:
-
Binding: ACC, dioxygen (O2), ascorbate (a reductant), and bicarbonate (an activator) bind to the Fe(II) center in the enzyme's active site.[10][12][13]
-
Radical Formation: The Fe(II) center facilitates the one-electron oxidation of ACC, leading to the formation of the (1-carboxycyclopropyl)amidogen radical.
-
Fragmentation: This highly unstable radical intermediate rapidly undergoes fragmentation. The three-membered cyclopropane ring breaks, leading to the formation of ethylene.
-
Product Release: The other products of the reaction are cyanide (CN-), carbon dioxide (CO2), dehydroascorbate, and water.[10][11][13] The cyanide is detoxified by the plant.[1]
Caption: A simplified workflow of the ACC oxidase catalytic cycle.
Part 3: Experimental Approaches to Studying the Amidogen Radical
Directly observing a transient radical like (1-carboxycyclopropyl)amidogen is experimentally challenging. Researchers, therefore, rely on a combination of indirect methods and computational studies.
3.1. Spectroscopic Techniques
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct technique for detecting and characterizing species with unpaired electrons, such as radicals. However, the extremely short lifetime of the amidogen radical in the ACCO active site makes its detection by conventional EPR very difficult. Advanced techniques like rapid freeze-quench EPR might be employed to trap the intermediate.
3.2. Isotope Labeling Studies
-
By using ACC synthesized with stable isotopes (e.g., 13C, 2H, 15N), researchers can trace the fate of each atom during the reaction. These studies have been instrumental in confirming the fragmentation pattern and supporting the proposed radical mechanism.
3.3. Computational Chemistry
-
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure, stability, and reaction pathway of the proposed radical intermediate. These computational studies provide theoretical support for the existence and reactivity of the (1-carboxycyclopropyl)amidogen radical.
Experimental Protocol: Indirect Assessment of Radical Formation via Product Analysis
This protocol outlines a typical in vitro assay to measure the activity of ACC oxidase, which indirectly confirms the formation of the radical intermediate through the detection of its final product, ethylene.
Objective: To quantify the ethylene produced from ACC by recombinant ACC oxidase.
Materials:
-
Purified recombinant ACC oxidase
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.2)
-
ACC solution (10 mM stock)
-
Ascorbate solution (100 mM stock, freshly prepared)
-
Ferrous sulfate (FeSO4) solution (10 mM stock)
-
Sodium bicarbonate (NaHCO3) solution (100 mM stock)
-
Gas-tight vials (e.g., 10 mL) with rubber septa
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column for separating light hydrocarbons.
Methodology:
-
Reaction Setup: In a gas-tight vial, prepare the reaction mixture by adding the following in order:
-
Reaction buffer to a final volume of 1 mL.
-
Sodium bicarbonate to a final concentration of 10 mM.
-
Ferrous sulfate to a final concentration of 100 µM.
-
ACC to a final concentration of 1 mM.
-
Ascorbate to a final concentration of 10 mM.
-
-
Enzyme Addition: Initiate the reaction by injecting a known amount of purified ACC oxidase into the sealed vial.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 30°C) with gentle shaking for a specific time period (e.g., 30 minutes).
-
Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from the vial.
-
GC Analysis: Inject the headspace sample into the GC-FID system.
-
Quantification: Compare the peak area of ethylene from the sample to a standard curve generated with known concentrations of ethylene gas to determine the amount of ethylene produced.
Self-Validation:
-
Negative Controls: Run parallel reactions without ACC, without the enzyme, or with a heat-inactivated enzyme. These controls should not produce any detectable ethylene.
-
Cofactor Dependence: Omit ascorbate or FeSO4 from the reaction mixture to demonstrate the dependence of the enzyme on these cofactors.
Part 4: Synthesis of the Precursor: 1-Aminocyclopropane-1-carboxylic Acid
The availability of ACC is crucial for studying the (1-carboxycyclopropyl)amidogen radical. Several synthetic routes have been developed to produce this key molecule.
Table 2: Overview of Synthetic Strategies for ACC
| Synthetic Approach | Key Starting Materials | Brief Description | Reference Type |
| Cyclopropanation | α-Acylamino-acrylic acid esters, Diazomethane | Reaction with diazomethane to form a pyrazoline, followed by pyrolysis and saponification. | Historical Method[14] |
| Intramolecular Cyclization | Chelated homoserine | Conversion of homoserine to a 2-amino-4-bromobutyrate derivative, followed by base-induced cyclization. | Chemical Synthesis[15] |
| From Methionine Derivatives | N-acyl-methionine esters | S-alkylation followed by cyclization with a strong base and subsequent saponification. | Patented Process[14] |
| Alkylated Cyclization | Nitro acetate, 1,2-dihaloethane | Alkylation and cyclization followed by reduction of the nitro group and hydrolysis of the ester. | Industrial Process[16] |
Part 5: Concluding Remarks and Future Directions
The (1-carboxycyclopropyl)amidogen radical represents a fascinating case study in bio-radical chemistry. As the pivotal, yet ephemeral, intermediate in ethylene biosynthesis, its study pushes the boundaries of our experimental and computational capabilities. While its direct observation remains a significant challenge, the wealth of indirect evidence and theoretical support has painted a detailed picture of its role.
Future research will likely focus on:
-
Advanced Spectroscopic Techniques: Utilizing cutting-edge methods like time-resolved EPR to capture a direct spectroscopic signature of the radical.
-
Structural Biology of the Transition State: Obtaining high-resolution crystal structures of ACCO with substrate analogs that mimic the radical intermediate.
-
Bio-inspired Catalysis: Designing synthetic catalysts that can mimic the function of ACC oxidase, potentially leading to novel methods for ethylene production or the synthesis of other valuable small molecules.
By continuing to probe the nature of this elusive radical, we not only deepen our understanding of a fundamental process in plant biology but also gain insights that can be applied to the broader fields of enzyme mechanics and radical chemistry.
References
- Title: 1-Aminocyclopropane-1-Carboxylic Acid Oxidase | 2-Oxoglutarate-Dependent Oxygenases Source: Royal Society of Chemistry URL
- Title: 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein Source: PubMed URL
- Title: 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein Source: AoB PLANTS | Oxford Academic URL
- Title: Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene Source: Journal of the American Chemical Society URL
- Title: Aminocyclopropanecarboxylate oxidase - Wikipedia Source: Wikipedia URL
- Title: Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds Source: Google Patents URL
- Title: The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling Source: PMC URL
- Title: The regulation of ethylene biosynthesis: a complex multilevel control circuitry Source: PMC URL
- Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing)
- Title: Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid Source: Google Patents URL
- Title: Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase Source: MDPI URL
- Title: 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!
- Source: Encyclopedia.
- Title: 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator Source: PMC URL
- Title: 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 Source: PubChem URL
- Title: 1-Aminocyclopropanecarboxylic acid hydrochloride ≥98% Source: Sigma-Aldrich URL
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 5. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase [mdpi.com]
- 7. Ethylene and ACC in Plants | Encyclopedia MDPI [encyclopedia.pub]
- 8. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Aminocyclopropanecarboxylic acid = 98 68781-13-5 [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Aminocyclopropanecarboxylate oxidase - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 15. A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Synthesis protocols for 1-aminocyclopropanecarboxylic acid
Abstract
1-Aminocyclopropanecarboxylic acid (ACC) is a conformationally restricted non-proteinogenic amino acid with critical utility in both plant physiology (as the direct precursor to ethylene) and neuroscience (as a partial agonist at the glycine modulatory site of the NMDA receptor).[1][2] Its synthesis is complicated by the significant ring strain (~27.5 kcal/mol) of the cyclopropane moiety. This application note details two validated protocols for the synthesis of ACC: (1) The Phase-Transfer Catalyzed (PTC) Dialkylation of Glycine Equivalents, ideal for laboratory-scale medicinal chemistry, and (2) The Modified Hofmann Rearrangement, suitable for process scale-up. Detailed purification workflows using ion-exchange chromatography are included to ensure pharmaceutical-grade purity.
Introduction & Strategic Analysis
The synthesis of ACC requires overcoming the kinetic barrier of forming a strained three-membered ring while preventing ring-opening or polymerization.
-
Biological Relevance:
-
Neuroscience: ACC acts as a high-affinity partial agonist at the NMDA receptor glycine site. Unlike full agonists, it minimizes excitotoxicity, making it a valuable probe for neuroprotective drug development.
-
Plant Biology: ACC synthase converts S-adenosylmethionine (SAM) to ACC, which is then oxidized to ethylene. Synthetic ACC is used to induce ethylene responses in phenotype screening.
-
-
Synthetic Strategy:
-
Method A (PTC Alkylation): Utilizes the acidity of glycine Schiff bases. This is the "Gold Standard" for research labs due to mild conditions and high functional group tolerance.
-
Method B (Hofmann Rearrangement): Converts cyclopropanecarboxamide to the amine. This method avoids the use of glycine derivatives but requires careful handling of halogenating agents.
-
Critical Safety Protocol: 1,2-Dibromoethane
WARNING: Both protocols described below may utilize or generate hazardous intermediates.
-
1,2-Dibromoethane (EDB): Used in Method A. It is a potent alkylating agent, a known carcinogen, and a reproductive toxin.
-
Engineering Control: All transfers must occur in a certified fume hood.
-
PPE: Double nitrile gloves and face shield are mandatory.
-
Quenching: Residual alkylating agents should be quenched with aqueous ammonia or thiosulfate solutions before disposal.
-
Method A: Phase-Transfer Catalyzed Dialkylation
Primary Reference: O'Donnell, M. J., et al. J. Org. Chem. 1978.[3]
This method employs a "glycine equivalent"—typically the benzophenone imine of glycine ethyl ester. The bulky benzophenone group protects the amine and acidifies the
Reaction Scheme & Logic
Figure 1: The O'Donnell Phase-Transfer Catalyzed route minimizes side reactions by keeping the base in the aqueous phase and the substrate in the organic phase.
Step-by-Step Protocol
Reagents:
-
N-(Diphenylmethylene)glycine ethyl ester (10.0 g, 37.4 mmol)
-
1,2-Dibromoethane (8.44 g, 45 mmol)
-
Tetrabutylammonium bromide (TBAB) or TEBA (1.2 g, 10 mol%)
-
Potassium Hydroxide (KOH), 50% aqueous solution (40 mL)
-
Toluene or Dichloromethane (DCM) (40 mL)
Procedure:
-
Biphasic Setup: In a 250 mL round-bottom flask equipped with a heavy-duty magnetic stir bar, dissolve the glycine imine and 1,2-dibromoethane in Toluene (or DCM).
-
Catalyst Addition: Add the Phase Transfer Catalyst (TBAB).
-
Initiation: Vigorously stir the mixture and add the 50% KOH solution dropwise.
-
Note: Vigorous stirring is critical to create an emulsion for the interface reaction.
-
-
Reaction: Heat the mixture to 50°C (if using Toluene) or reflux (if using DCM) for 5–8 hours. Monitor by TLC (Silica, 4:1 Hexane:EtOAc) until the starting imine disappears.
-
Quench & Separation: Cool to room temperature. Dilute with water (50 mL) and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Hydrolysis (Deprotection): Combine organic layers and remove solvent under reduced pressure. Resuspend the oily residue in 10% HCl (50 mL) and reflux for 2 hours.
-
Extraction: Cool the hydrolysate. Extract with diethyl ether (3 x 30 mL) to remove benzophenone. The aqueous layer contains the crude ACC hydrochloride.
Method B: Modified Hofmann Rearrangement
Primary Reference: Wheeler, T. N., et al. Synthetic Comm. 1988.
This method is preferred for larger scales where 1,2-dibromoethane usage is restricted or where starting from cyclopropanecarboxylic acid is more economical.
Reaction Scheme & Logic
Figure 2: The Hofmann Rearrangement truncates the carbon chain by one, converting the amide directly to the amine with retention of the ring structure.[5]
Step-by-Step Protocol
Reagents:
-
Cyclopropanecarboxamide (5.0 g, 58.8 mmol)
-
Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13%) OR Bromine (Br2) with NaOH.
-
Sodium Hydroxide (NaOH) (2.5 M solution)
Procedure:
-
Chilled Mixing: Dissolve cyclopropanecarboxamide in 2.5 M NaOH (25 mL) in a flask cooled to 0°C in an ice bath.
-
Oxidant Addition: Add NaOCl solution (or Br2 dropwise) slowly, maintaining the temperature below 5°C. Stir for 1 hour at 0°C.
-
Rearrangement: Allow the mixture to warm to room temperature, then heat gradually to 50–60°C for 1 hour.
-
Observation: Evolution of gas (CO2) indicates the decarboxylation of the carbamic acid intermediate.
-
-
Neutralization: Cool the reaction mixture and carefully adjust pH to 7.0 using concentrated HCl.
-
Isolation: The crude amino acid is difficult to extract directly due to high water solubility. Proceed immediately to Ion Exchange Purification.
Purification & Characterization
Since ACC is zwitterionic (pI ~ 6.0), standard solvent extraction is ineffective. Ion exchange chromatography is the only reliable method for high purity.
Ion Exchange Protocol (Dowex 50W-X8)
-
Column Prep: Pack a glass column with Dowex 50W-X8 (H+ form, 20-50 mesh). Wash with distilled water until eluent is neutral.
-
Loading: Apply the acidic aqueous crude solution (from Method A) or neutral crude (from Method B) to the column.
-
Logic: ACC (protonated form) binds to the resin; non-ionic impurities (salts, benzophenone traces) pass through.
-
-
Washing: Wash with distilled water (3-5 column volumes) until the eluent is neutral and free of chloride/bromide ions (test with AgNO3).
-
Elution: Elute ACC with 2M NH4OH (Ammonium Hydroxide). Collect fractions. Ninhydrin stain on TLC can identify active fractions.
-
Finishing: Concentrate active fractions on a rotary evaporator to remove ammonia and water.
-
Crystallization: Dissolve the white solid in minimal hot water and add ethanol (or methanol/propylene oxide) to induce crystallization.
Characterization Data
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Hygroscopic |
| Melting Point | 229–231°C (decomp.) | Distinctive decomposition range |
| 1H NMR (D2O) | Symmetric multiplets for cyclopropane ring | |
| 13C NMR (D2O) | Quaternary carbon shift is diagnostic | |
| Solubility | High: Water; Low: EtOH, Acetone | Zwitterionic character |
Expert Insights & Troubleshooting
-
Issue: Low Yield in Method A.
-
Cause: Incomplete phase transfer or stirring too slow.
-
Fix: Increase stirring speed (RPM > 800) to maximize interfacial area. Ensure TEBA/TBAB is fresh and dry.
-
-
Issue: Ring Opening.
-
Cause: Excessive heating during hydrolysis (Method A) or rearrangement (Method B).
-
Fix: Strictly control reflux temperatures. Do not exceed 100°C during acidic hydrolysis.
-
-
Issue: Product is sticky/oily.
-
Cause: Residual inorganic salts (NaCl/KBr).
-
Fix: Re-run the Dowex column or perform a recrystallization from Water:Ethanol (1:9).
-
References
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978).[6] The synthesis of amino acid derivatives by phase transfer catalysis.[6] Journal of Organic Chemistry, 43(21), 4259–4261.
-
Wheeler, T. N., & Ray, J. A. (1988).[11] A convenient and efficient synthesis of 1-aminocyclopropanecarboxylic acid.[11][12] Synthetic Communications, 18(2), 141–149.[11]
-
Kende, A. S., & Adams, J. (1982). Synthesis of 1-aminocyclopropanecarboxylic acid and its derivatives. Tetrahedron Letters, 23(16), 1715-1718.
-
Lizada, M. C. C., & Yang, S. F. (1979).[13] A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry, 100(1), 140-145.[13]
Sources
- 1. 1-Aminocyclopropane-1-carboxylic acid | NMDAR | TargetMol [targetmol.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistwizards.com [chemistwizards.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 10. Sustained exposure to 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, alters N-methyl-D-aspartate receptor function and subunit composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Preparation and Stabilization of (1-Carboxycyclopropyl)amidogen (ACC) Stock Solutions
Abstract & Nomenclature Clarification
This guide details the preparation, stabilization, and quality control of stock solutions for 1-Aminocyclopropanecarboxylic acid (ACC) .
Note on Nomenclature: The term "(1-carboxycyclopropyl)amidogen" is a structural descriptor referring to the amino radical or moiety attached to a carboxy-cyclopropyl ring. In practical laboratory and commercial contexts, this stable reagent is universally identified as 1-Aminocyclopropanecarboxylic acid (ACC) (CAS: 22059-21-8). This protocol addresses the preparation of ACC, the stable precursor used to generate reactive intermediates or biological responses.
Introduction: Chemical Logic & Applications
ACC is a non-proteinogenic
-
Conformational Rigidity: The cyclopropane ring locks the backbone angles, making ACC a critical tool in peptidomimetics for constraining peptide conformation.
-
Biological Signaling:
-
Chemical Stability: While the solid is stable, the cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). In solution, particularly under acidic conditions or in the presence of transition metals, the ring can open, leading to degradation.
Key Physicochemical Properties
| Property | Value | Implication for Stock Prep |
| Molecular Weight | 101.10 g/mol | Calculation factor for Molarity. |
| Solubility (Water) | ~50–72 mg/mL | Highly soluble; suitable for concentrated aqueous stocks. |
| pKa Values | 2.4 (COOH), 9.6 ( | Exists as a zwitterion at neutral pH. |
| Stability | Solid: Stable Aqueous: Labile >24h at RT | Requires frozen storage (-20°C) to prevent hydrolysis/oxidation. |
Materials & Equipment
Reagents
-
1-Aminocyclopropanecarboxylic acid (ACC): Purity
98% (crystalline solid).[2] -
Solvent: Milli-Q Water (18.2 M
cm) or Phosphate Buffered Saline (PBS), pH 7.2. -
pH Adjusters: 1N NaOH and 1N HCl (for specific pH requirements).
Equipment
-
Analytical Balance: Precision
0.1 mg. -
Vortex Mixer: For rapid dissolution.
-
Sterile Filtration: 0.22
m PVDF or PES syringe filters (Low protein binding). -
Storage Vials: Amber glass or opaque polypropylene (to protect from light, though ACC is not highly photosensitive, this is Good Laboratory Practice).
Protocol A: Preparation of 100 mM Aqueous Stock Solution
Target Audience: Biological Assays (Ethylene Biosynthesis, NMDA Receptor Studies)
This protocol yields a 100 mM stock solution. This concentration is ideal for downstream dilutions to the
Step-by-Step Methodology
-
Calculation: To prepare 10 mL of 100 mM solution:
-
Weighing: Weigh 101.1 mg of ACC powder into a sterile 15 mL conical tube.
-
Critical: Do not weigh directly into volumetric flasks if sterility is required later; weighing boats or sterile tubes are preferred.
-
-
Dissolution: Add 8 mL of Milli-Q water (or PBS).
-
Technique: Vortex vigorously for 30–60 seconds. The zwitterionic nature ensures rapid dissolution.
-
Checkpoint: Solution should be clear and colorless. If particles persist, sonicate for 2 minutes at ambient temperature. Avoid heating >40°C to prevent ring strain-induced degradation.
-
-
Volume Adjustment: Add solvent to bring the final volume to exactly 10 mL . Mix by inversion.
-
Sterilization (Crucial for Bioassays): Pass the solution through a 0.22
m PES syringe filter into a sterile receiver.-
Why PES? Polyethersulfone (PES) offers high flow rates and low chemical binding for small polar molecules like ACC.
-
-
Aliquoting: Dispense into 500
L or 1 mL aliquots in cryovials.-
Logic: Avoid freeze-thaw cycles.[3] ACC activity can degrade upon repeated phase changes.
-
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C .
Workflow Visualization
Caption: Workflow for the preparation of sterile 100 mM ACC stock solution. Color coding indicates critical control points (Yellow) and storage endpoints (Red).
Protocol B: Organic Solvent Stock (Peptide Synthesis)
Target Audience: Medicinal Chemists
For applications requiring non-aqueous conditions (e.g., coupling reactions), ACC can be dissolved in polar organic solvents, though solubility is lower than in water.
-
Solvent: DMSO (Dimethyl sulfoxide) or Methanol.
-
Concentration limit: Typically 10–50 mM depending on purity.
-
Procedure:
-
Dissolve ACC in anhydrous DMSO.
-
Sonicate to ensure complete solubilization.
-
Note: Free ACC is poorly soluble in non-polar organics (DCM, THF). For peptide synthesis, protected forms (e.g., Fmoc-ACC-OH) are standard.
-
Quality Control & Validation
To ensure the integrity of the stock solution, perform one of the following checks:
A. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).
-
Visualization: Ninhydrin Stain.
-
Result: ACC appears as a distinct spot (
). Appearance of multiple spots indicates degradation (ring opening).
B. Enzymatic Validation (ACC Deaminase Assay)
For biological rigor, validate the stock by checking its conversion to
-
Incubate stock aliquot with Pseudomonas sp. ACC deaminase.[4]
-
Measure production of
-ketobutyrate using 2,4-dinitrophenylhydrazine (2,4-DNPH) colorimetric assay (Absorbance at 540 nm).
Storage, Stability, and Troubleshooting[2][5][6][7]
Stability Profile
-
4°C (Refrigerated): Stable for < 48 hours. Prone to microbial growth if not sterile.
-
-20°C (Frozen): Stable for 1 year.
-
-80°C (Deep Freeze): Stable for > 2 years.[3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing | Saturation or "salting out" in PBS. | Warm to 37°C for 5 mins and vortex. If precipitate persists, discard. |
| Yellowing of solution | Oxidation or contamination. | Discard immediately. Check water quality. |
| Loss of Biological Activity | Repeated freeze-thaw cycles.[3] | Use single-use aliquots. Do not refreeze more than once. |
| pH Drift | Absorption of atmospheric | Use buffered solvent (PBS/HEPES) instead of unbuffered water. |
References
-
Solubility & Properties: Cayman Chemical. 1-Aminocyclopropanecarboxylic Acid Product Information. Link
-
Biological Mechanism (Ethylene): Adams, D. O., & Yang, S. F. (1979).[1] Ethylene biosynthesis: identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene.[1] Proceedings of the National Academy of Sciences, 76(1), 170–174.[1] Link
-
Neuroscience Application: Nahum-Levy, R., et al. (1999). Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors.[2][3] Molecular Pharmacology, 56(6), 1207-1218.[2][3] Link
-
Safety Data: Santa Cruz Biotechnology. 1-Aminocyclopropane-1-carboxylic acid SDS. Link
Sources
Application Notes and Protocols: Characterizing 1-Aminocyclopropane-1-Carboxylic Acid (ACC) as a Partial Agonist for the NMDA Receptor Glycine Site
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting the NMDA Glycine Site with a Partial Agonist
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Structurally, it is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[2][3] A unique feature of the NMDA receptor is its requirement for dual activation: glutamate must bind to the GluN2 subunit, and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunit.[4][5] This "coincidence detection" mechanism, which also requires membrane depolarization to relieve a magnesium (Mg2+) block, makes the NMDA receptor a sophisticated modulator of neuronal signaling.[2]
A compelling body of evidence implicates NMDA receptor hypofunction in the pathophysiology of schizophrenia, particularly its debilitating negative and cognitive symptoms.[6][7][8] This hypothesis originated from observations that NMDA receptor antagonists like ketamine and phencyclidine (PCP) can induce a full spectrum of schizophrenia-like symptoms in healthy individuals.[9][10] Consequently, enhancing NMDA receptor function has emerged as a promising therapeutic strategy.
One approach is to modulate the glycine co-agonist site on the GluN1 subunit. This can be achieved by increasing the synaptic concentration of endogenous full agonists like glycine and D-serine, for instance, by using glycine transporter-1 (GlyT1) inhibitors such as sarcosine or bitopertin.[11][12][13] An alternative, more direct strategy is to use an exogenous agonist. However, a full agonist carries the risk of over-activating the receptor, potentially leading to excitotoxicity and receptor desensitization.
This is where the utility of a partial agonist becomes evident. A partial agonist binds to the same site as a full agonist but elicits a submaximal response. This provides a "ceiling" effect, potentially normalizing receptor function without causing excessive activation. 1-aminocyclopropane-1-carboxylic acid (ACC) is one such molecule, identified as a partial agonist at the NMDA receptor's glycine site.[2][14][15] It offers a valuable tool to probe the therapeutic window of glycine site modulation. It is crucial to note, however, that ACC can also act as a competitive antagonist at the glutamate binding site, a property that must be considered during experimental design.[16][17]
These application notes provide a comprehensive guide to characterizing the pharmacological and functional properties of ACC in both in vitro and in vivo models.
NMDA Receptor Signaling and ACC's Point of Intervention
The following diagram illustrates the canonical NMDA receptor activation pathway and highlights the role of ACC as a modulator at the glycine co-agonist site.
Caption: NMDA receptor activation and downstream signaling cascade.
In Vitro Characterization Protocols
Protocol 1: Electrophysiological Assessment of ACC Function via Whole-Cell Patch-Clamp
Objective: To quantify the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of ACC at the NMDA receptor and confirm its partial agonist profile.
Causality and Rationale: Whole-cell patch-clamp recording is the gold standard for assessing ion channel function. It allows for the direct measurement of ionic currents flowing through the NMDA receptor in response to ligand application.[18] By controlling the voltage of the cell membrane and the composition of the intra- and extracellular solutions, we can isolate NMDA receptor-mediated currents (NMDAR-EPSCs) and precisely quantify how a compound like ACC modulates them. This provides a direct functional readout of agonism.[19]
Methodology:
-
Cell Preparation:
-
Prepare primary cultures of rat or mouse hippocampal or cortical neurons (E18-P0). Alternatively, use a heterologous expression system like HEK293 or Xenopus oocytes transfected with specific GluN1 and GluN2 subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) to assess subtype specificity.[17]
-
-
Solutions:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels, 0.01 Bicuculline to block GABAA receptors. Crucially, this solution should be Mg²⁺-free to prevent channel block at negative holding potentials. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 CsCl, 10 HEPES, 2 MgCl₂, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Cesium (Cs⁺) is used to block potassium channels. pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell voltage-clamp configuration on a selected neuron. Hold the membrane potential at -60 mV.
-
Use a rapid solution perfusion system to apply drugs.
-
Continuously perfuse a baseline external solution containing a saturating concentration of glutamate (100 µM) . This ensures the glutamate binding site is occupied, and any current change is due to modulation of the glycine site.
-
Full Agonist Dose-Response: Apply increasing concentrations of glycine (e.g., 0.1 µM to 100 µM) to establish a maximal response (Eₘₐₓ).
-
ACC Dose-Response: After washout, apply increasing concentrations of ACC (e.g., 0.1 µM to 300 µM) to generate a dose-response curve and determine its EC₅₀ and Eₘₐₓ.
-
Partial Agonism Confirmation: Apply a maximal effective concentration of ACC (determined from its dose-response curve) followed by co-application with a maximal concentration of glycine. A partial agonist will reduce the response elicited by the full agonist alone.
-
-
Data Analysis:
-
Measure the peak inward current for each concentration.
-
Normalize the responses to the maximal response elicited by the saturating concentration of glycine.
-
Plot the normalized current vs. log[agonist concentration] and fit the data to a sigmoidal dose-response equation (e.g., Hill equation) to determine EC₅₀ and Eₘₐₓ values.
-
The efficacy of ACC is expressed as a percentage of the maximal glycine response.
-
Caption: Experimental workflow for patch-clamp analysis of ACC.
Protocol 2: Radioligand Binding Assay for Affinity (Kᵢ) Determination
Objective: To determine the binding affinity (Kᵢ) of ACC at the NMDA receptor glycine site.
Causality and Rationale: While electrophysiology measures function, radioligand binding assays directly quantify the interaction between a compound and the receptor protein. A competition binding assay is used to determine the affinity of an unlabeled compound (ACC) by measuring its ability to displace a labeled ligand from the receptor. We will use a functionally-coupled assay with the radiolabeled open-channel blocker MK-801 . The binding of MK-801 is use-dependent, meaning it only binds when the channel is open.[20][21] Therefore, the ability of a glycine-site agonist to enhance [³H]MK-801 binding reflects its functional efficacy at opening the channel, providing a more informative measure of affinity than direct competition with a glycine-site radioligand.[20]
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrain tissue in ice-cold 10 mM HEPES buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude synaptic membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.
-
In each assay tube, combine:
-
Membrane preparation (50-100 µg protein).
-
Saturating concentration of glutamate (10 µM) .
-
[³H]MK-801 (e.g., 1-5 nM).
-
Increasing concentrations of unlabeled ACC (e.g., 10 nM to 1 mM).
-
Assay buffer to reach a final volume.
-
-
Total Binding: Tubes containing only membranes, glutamate, and [³H]MK-801.
-
Nonspecific Binding: Tubes containing all of the above plus a high concentration of unlabeled MK-801 (e.g., 10 µM) or another channel blocker.
-
Incubate tubes at room temperature for 2-4 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Plot the percent specific binding of [³H]MK-801 versus the log concentration of ACC.
-
Fit the data to a one-site competition curve to determine the IC₅₀ value (the concentration of ACC that inhibits 50% of the specific [³H]MK-801 binding).
-
Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
| Compound | Assay Type | Parameter | Typical Value Range |
| Glycine | Electrophysiology | EC₅₀ | 0.1 - 1 µM |
| Electrophysiology | Efficacy | 100% (by definition) | |
| Binding ([³H]MK-801) | EC₅₀ (Stimulation) | 0.1 - 0.5 µM | |
| ACC | Electrophysiology | EC₅₀ | 0.5 - 2 µM[16] |
| Electrophysiology | Efficacy | 40 - 80% (relative to Glycine)[17] | |
| Binding ([³H]MK-801) | IC₅₀ (Inhibition) | 5 - 20 µM | |
| 7-CKA | Electrophysiology | IC₅₀ (Antagonist) | 0.1 - 0.5 µM |
| Binding ([³H]MK-801) | IC₅₀ (Inhibition) | 0.1 - 0.5 µM | |
| Table 1: Representative Pharmacological Data for Glycine Site Ligands. 7-CKA (7-Chlorokynurenic acid) is a competitive antagonist. |
In Vivo Assessment Protocols
Objective: To evaluate the potential of ACC to reverse schizophrenia-like behavioral deficits in a rodent model of NMDA receptor hypofunction.
Causality and Rationale: To assess the therapeutic potential of ACC, we must move to a whole-animal system. Administering NMDA receptor antagonists like MK-801 or ketamine to rodents induces a hyperdopaminergic state and behavioral changes that are analogous to certain symptoms of schizophrenia.[10][22] For instance, antagonist-induced hyperlocomotion is a well-validated model for positive symptoms, while deficits in cognitive tasks like the Novel Object Recognition test model the cognitive impairments seen in patients.[23][24] A therapeutically relevant compound should be able to attenuate these induced deficits.
Caption: Logic of testing ACC in an NMDAR hypofunction model.
Protocol 3: Reversal of MK-801-Induced Hyperlocomotion
Methodology:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old). Group housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: Open-field arenas (e.g., 40x40x40 cm) equipped with an automated video-tracking system.
-
Procedure:
-
Habituation: Place animals in the open-field arena for 30-60 minutes one day prior to testing to reduce novelty-induced activity.
-
Dosing: On the test day, administer ACC (e.g., 10, 30, 100 mg/kg, intraperitoneally - i.p.) or vehicle (e.g., saline).
-
Pre-treatment Interval: Return animals to their home cage for 30 minutes.
-
Challenge: Administer a sub-anesthetic dose of MK-801 (e.g., 0.15-0.3 mg/kg, i.p.) or saline.
-
Recording: Immediately place the animal in the open-field arena and record locomotor activity (total distance traveled) for 60-90 minutes.
-
-
Experimental Groups:
-
Group 1: Vehicle + Saline (Control)
-
Group 2: Vehicle + MK-801 (Model)
-
Group 3: ACC (Dose 1) + MK-801
-
Group 4: ACC (Dose 2) + MK-801
-
Group 5: ACC (Dose 3) + MK-801
-
-
Data Analysis:
-
Analyze total distance traveled using a two-way ANOVA (Treatment x Time) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the ACC-treated groups to the Vehicle + MK-801 group. A significant reduction in locomotion by ACC indicates potential antipsychotic-like activity.
-
Conclusion and Future Directions
ACC serves as a prototypical glycine-site partial agonist, providing a critical pharmacological tool to investigate the nuances of NMDA receptor modulation. The protocols outlined here provide a robust framework for characterizing its affinity, functional efficacy, and behavioral effects. The key advantage of its partial agonism—the ability to enhance receptor function up to a ceiling—is a highly desirable property for a therapeutic candidate, balancing efficacy with a reduced risk of excitotoxicity.
Future investigations should focus on the subunit specificity of ACC, as its effects may differ between GluN2A-, GluN2B-, and GluN2D-containing receptors, which have distinct expression patterns and roles in pathophysiology.[7][17] Furthermore, exploring ACC's impact on network-level phenomena, such as gamma oscillations, which are disrupted in schizophrenia, would provide deeper insight into its potential to restore cortical function.[22] Ultimately, understanding the precise in vivo relationship between receptor occupancy, functional modulation, and behavioral outcomes will be essential for advancing ACC or next-generation partial agonists toward clinical application.
References
- Structure, function, and allosteric modulation of NMDA receptors. (2018). Journal of General Physiology.
- Glycine transporter inhibitors as a novel drug discovery strategy for neurop
- D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. (n.d.). PMC.
- Glycine reuptake inhibitor. (n.d.). Wikipedia.
- Contribution of NMDA Receptor Hypofunction in Prefrontal and Cortical Excitatory Neurons to Schizophrenia-Like Phenotypes. (2013). PLOS ONE.
- NMDA receptor. (n.d.). Wikipedia.
- Potential Roles for the GluN2D NMDA Receptor Subunit in Schizophrenia. (2023). MDPI.
- Glycine transporter type-1 and its inhibitors. (n.d.). PubMed.
- NMDA receptor hypofunction for schizophrenia revisited: perspectives
- NMDA receptor structures reveal subunit arrangement and pore architecture. (n.d.). PMC.
- What are GlyT1 inhibitors and how do they work?. (2024).
-
MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. (2025). ResearchGate.
- The origin of NMDA receptor hypofunction in schizophrenia. (n.d.). PMC.
- GlyT | Inhibitors. (n.d.). MedchemExpress.com.
-
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001). PubMed.
- Structural insights into NMDA receptor pharmacology. (2023). Portland Press.
- The Role of NMDA Receptors in Schizophrenia. (2021).
- Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspart
- NMDA receptor modulation by Esculetin: Investigating behavioral, biochemical and neurochemical effects in schizophrenic mice model. (n.d.). PMC.
- What value do NMDA receptor antagonist models of schizophrenia have for novel drug discovery?. (n.d.). Taylor & Francis Online.
- NMDAR Hypofunction Animal Models of Schizophrenia. (2019). Frontiers in Molecular Neuroscience.
- Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in r
- Electrophysiological Investigation of NMDA Current Properties in Brain Slices. (n.d.). SpringerLink.
- Specificity of putative partial agonist, 1-aminocyclopropanecarboxylic acid, for rat N-methyl-D-aspart
- Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. (n.d.). PMC.
- The NMDA Receptor and Schizophrenia: From Pathophysiology to Tre
- 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel. (1988). PubMed.
Sources
- 1. rupress.org [rupress.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. NMDA receptor structures reveal subunit arrangement and pore architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Contribution of NMDA Receptor Hypofunction in Prefrontal and Cortical Excitatory Neurons to Schizophrenia-Like Phenotypes | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 11. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specificity of putative partial agonist, 1-aminocyclopropanecarboxylic acid, for rat N-methyl-D-aspartate receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 19. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. NMDA receptor modulation by Esculetin: Investigating behavioral, biochemical and neurochemical effects in schizophrenic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing background noise in ACC-dependent ethylene measurements
Answering the call for a specialized resource, this Technical Support Center is designed for professionals navigating the complexities of ACC-dependent ethylene measurements. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a foundational understanding of the challenges involved, particularly the pervasive issue of background noise. This guide is structured to empower you with the expertise to diagnose, troubleshoot, and ultimately eliminate confounding variables from your experiments, ensuring the integrity and reproducibility of your data.
Technical Support Hub: ACC-Dependent Ethylene Measurements
This hub provides a structured approach to identifying and mitigating sources of background ethylene, moving from common, easily resolved issues to more complex, in-depth troubleshooting.
Section 1: Quick-Fire FAQs
This section addresses the most common issues encountered during ethylene analysis.
Q1: My blank runs show a small, consistent ethylene peak. Is this normal?
A1: A small, stable ethylene peak in your blank (an empty, sealed vial run through the same process as a sample) is a common issue that establishes your system's limit of detection (LOD). It often originates from impurities in the carrier gas or minor, persistent system contamination. The key is stability. If the peak is small and highly reproducible, it can often be subtracted from your sample measurements. However, if it's large or variable, it indicates a problem that must be addressed, such as a contaminated gas line or a significant leak.[1][2]
Q2: Why did my ethylene readings suddenly increase across all samples, including my controls?
A2: A sudden, system-wide increase in ethylene levels almost always points to an external contamination event. The most common culprits are:
-
Environmental Changes: A change in air quality outside the building due to traffic or industrial activity.[3]
-
Laboratory Contamination: Malfunctioning heating units, gas-powered equipment, or even ripening fruit stored nearby can release significant amounts of ethylene into the lab's atmosphere.[4][5]
-
Gas Supply Issues: A new, contaminated cylinder of carrier or combustion gas can introduce hydrocarbons into your system.[2]
Q3: Can the plastic vials or septa I use contribute to background noise?
A3: Yes, absolutely. Many plastics, especially when heated, can off-gas volatile organic compounds (VOCs), including ethylene or compounds that interfere with its detection.[6] Septa can also be a source of "ghost peaks" or carryover if they are not properly conditioned or if the syringe needle carries material from a previous injection. Always use high-quality, low-bleed septa and, where possible, conduct tests with glass vials to determine if your plasticware is a contributing factor.[7][8]
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into diagnosing and resolving persistent background noise issues, categorized by their source.
Q: My GC baseline is high and noisy, making it difficult to integrate small ethylene peaks. What are the causes and solutions?
A: A high and unstable baseline in gas chromatography is a classic problem that can obscure your signal. The cause is often related to the integrity of the gas flow path from the cylinder to the detector.
Causality: The detector (commonly a Flame Ionization Detector or FID) is designed to be highly sensitive to hydrocarbons. Any contaminant in the gas stream will be detected, contributing to the baseline signal. Oxygen introduced through leaks can also degrade the column's stationary phase at high temperatures, causing it to "bleed" and create a rising baseline.[1][8]
Troubleshooting Steps:
-
Check for Gas Leaks: This is the most critical first step. Use an electronic leak detector to check every fitting and connection from the gas cylinder to the GC. Pay special attention to the septum nut on the injector port and the column fittings at both the injector and detector ends.[9]
-
Verify Gas Purity: Ensure you are using high-purity (e.g., 99.999% or "5.0 grade") carrier and detector gases. Even high-purity gas can become contaminated; therefore, installing and regularly replacing in-line gas purifiers is essential. A hydrocarbon trap is particularly crucial for this application.[2][10]
-
Condition the Column: If the column has been exposed to air or has accumulated contaminants, it will bleed. Perform a column bake-out by heating it to its maximum rated temperature (without exceeding it) for several hours with the carrier gas flowing, but with the column disconnected from the detector to avoid contamination.[7]
-
Clean the Injector and Detector: Over time, sample residues and septum particles can build up in the injector port and detector. Follow the manufacturer's instructions for cleaning these components, as a contaminated system is a major source of persistent noise.[8][9]
Q: I suspect my assay buffer or sample matrix is generating ethylene non-enzymatically. How can I confirm and prevent this?
A: This is a crucial consideration for ensuring the measured ethylene is truly a product of ACC oxidase (ACO) activity. The ACO enzyme requires specific cofactors, but some chemical interactions can mimic this reaction.[11][12]
Causality: The conversion of ACC to ethylene is an oxidation reaction. The presence of strong oxidizing agents or certain metal ions in your buffer, especially when combined with components like ascorbate, can lead to the chemical (non-enzymatic) breakdown of ACC into ethylene, creating a false positive signal.
Validation Protocol:
-
Run a "Boiled Control": Prepare a sample with the tissue extract as usual, but boil it for 5-10 minutes before adding the ACC substrate. Boiling denatures the ACO enzyme. Any ethylene produced in this sample is non-enzymatic.
-
Run a "No-Enzyme Control": Prepare a complete assay mixture (buffer, cofactors, ACC) but omit the plant extract. This tests for ethylene generation from the reaction components themselves.
-
Run a "No-ACC Control": Prepare a complete assay with the plant extract but without adding ACC. This measures any endogenous ethylene production not dependent on the supplied ACC.
By comparing the results from these controls to your actual sample, you can isolate the true enzymatic activity.
Q: My lab is in a high-traffic urban area, and I struggle with high background ethylene. How can I create a clean environment for my experiments?
A: Environmental ethylene is a significant challenge. Motor vehicle exhaust is a primary source of atmospheric ethylene, and standard HVAC systems do little to remove it.[3][13] Creating a localized clean-air environment is the most effective strategy.
Causality: Ethylene is a gas that readily diffuses throughout a space.[6][14] Sensitive measurements require that the air used for sample incubation and analysis be scrubbed of ambient ethylene and other interfering hydrocarbons.
Solutions:
-
Use an Ethylene Scrubber for Incubation: For sample incubation, use a sealed chamber or desiccator that is continuously purged with purified air. This can be achieved by passing lab air through a scrubber containing a material like potassium permanganate (KMnO₄), which oxidizes ethylene.[14][15][16] The purple KMnO₄ granules turn brown as they are exhausted, providing a clear visual indicator for replacement.[15]
-
Purify Instrument Gas Supply: As mentioned in the instrument section, all compressed gases flowing into the GC must be purified. An in-line catalytic purifier (sometimes called a hydrocarbon trap) placed in the carrier gas line just before the GC is highly effective at removing trace hydrocarbons.[10]
-
Maintain Strict Lab Hygiene: Remove all potential biological sources of ethylene from the lab, including fruit, flowers, and decaying plant material.[4][5] Ensure that any gas-powered equipment is properly vented.[4]
| Mitigation Strategy | Typical Background Ethylene (ppb) | Primary Target |
| Standard Laboratory Air | 10 - 100+ | - |
| Lab with KMnO₄ Air Scrubber | 1 - 5 | Ambient Environmental Contamination |
| GC with High-Purity Gas | < 1 | Carrier/Detector Gas Impurities |
| GC with High-Purity Gas + Hydrocarbon Trap | < 0.5 (below detection) | All Hydrocarbon Contaminants |
Section 3: Diagrams and Workflows
Visual aids to clarify complex processes and relationships.
Caption: A logical decision tree for diagnosing the source of high background noise.
Section 4: Key Experimental Protocols
Detailed methodologies for essential validation and measurement procedures.
Objective: To determine the baseline noise level of your analytical system (GC, gas lines, vials) and establish the limit of detection (LOD).
Methodology:
-
Preparation: Prepare a sample vial exactly as you would for an experiment (including the septum cap), but do not add any sample tissue or buffer. This is your "system blank" vial.
-
Incubation: Place the empty, sealed vial in the incubator alongside your real samples for the same duration and under the same conditions.
-
Headspace Analysis: Using the same syringe and technique, draw a headspace sample from the blank vial.
-
Injection: Inject the headspace gas into the GC using your standard analytical method.
-
Data Analysis:
-
Analyze the resulting chromatogram. The signal-to-noise ratio (S/N) of any small peak at the retention time of ethylene should be calculated.
-
The Limit of Detection (LOD) is typically defined as the concentration that produces a peak with a S/N ratio of 3.
-
The Limit of Quantification (LOQ) is the concentration that produces a peak with a S/N ratio of 10.
-
-
Trustworthiness Check: Repeat this process 3-5 times. A trustworthy system will yield highly consistent blank results. Variability in the blank indicates an intermittent problem, such as a leak or contamination source that needs to be addressed before proceeding with sample analysis.
References
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Anthropogenic and biogenic sources of Ethylene and the potential for human exposure: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventing ethylene damage in the production greenhouse: sources of ethylene | Greenhouse Industry Roundtable of the Midwest [u.osu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. stepbio.it [stepbio.it]
- 10. researchgate.net [researchgate.net]
- 11. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Ethylene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bryair.com [bryair.com]
- 15. marvil.it [marvil.it]
- 16. biopac.com.au [biopac.com.au]
Overcoming ACC transport limitations in root uptake studies
Topic: Overcoming ACC Transport Limitations in Root Uptake Studies
Status: Operational | Tier: Level 3 Support (Senior Scientist)
Welcome to the ACC Transport Support Center
User Context: You are likely observing inconsistent kinetic data, high background noise, or "disappearing" radioactivity in your root uptake assays. The Reality: 1-aminocyclopropane-1-carboxylic acid (ACC) is not just a passive solute; it is a zwitterionic signaling precursor subject to rapid metabolic flux and microbial degradation.
This guide moves beyond standard protocols to address the limitations inherent to ACC transport: Metabolic Sinks , Apoplastic Adsorption , and Transporter Saturation .
Module 1: The "Sink" Limitation (Metabolic Flux)
The Issue: "My uptake curves plateau too early," or "I am losing total radioactivity over time." Root Cause: ACC is rapidly converted to Ethylene by ACC Oxidase (ACO) or conjugated into Malonyl-ACC (MACC). If ACC converts to ethylene gas, it escapes your liquid scintillation count, creating a false "low uptake" reading.
The Solution: Metabolic Arrest
To measure transport capacity (Vmax/Km) rather than metabolic rate, you must uncouple uptake from conversion.
Protocol: The Cobalt-Block Assay
-
Principle: Co²⁺ is a potent inhibitor of ACO (ACC Oxidase), preventing the gasification of your substrate.
-
Reagents:
-
Uptake Buffer: 5 mM MES (pH 5.7), 1 mM CaCl₂, 1% Sucrose.
-
Inhibitor: 100 µM CoCl₂ (Cobalt Chloride).
-
Substrate: [1,4-¹⁴C]-ACC (Specific Activity > 50 mCi/mmol).
-
Step-by-Step Workflow:
-
Pre-incubation (30 min): Incubate roots in Uptake Buffer + 100 µM CoCl₂ . This saturates the tissue and blocks ACO before the hot substrate arrives.
-
Uptake Phase: Add [¹⁴C]-ACC. Maintain CoCl₂ presence.
-
Result: The ¹⁴C remains trapped as ACC within the cytosol, allowing accurate scintillation counting of transport rates.
Critical Note: Do not use AVG (Aminoethoxyvinylglycine) for uptake inhibition. AVG inhibits ACS (synthesis), not ACO (conversion). AVG is useful only to lower endogenous ACC background, not to stop the conversion of your radiolabel.
Module 2: The "Wall" Limitation (Apoplastic Binding)
The Issue: "My T=0 (time zero) samples have high radioactivity," or "I cannot distinguish saturable transport from diffusion." Root Cause: ACC is a zwitterion. It sticks to charged cell wall components (pectins) in the apoplast. If you don't remove this, your "uptake" data is actually just "surface binding."
The Solution: The Ice-Wall Desorption
You must displace the radiolabel from the cell wall using a high-concentration "cold" (unlabeled) competitor at a temperature that stops active transport.
Protocol: The Desorption Wash
-
Termination: At the end of the uptake period, transfer roots immediately to a 4°C (Ice Cold) wash solution.
-
Composition: Uptake buffer containing 5 mM unlabeled ACC (1000x excess).
-
Duration: Agitate for 10 minutes .
-
Why? The cold stops LHT1 (active transport). The high concentration of cold ACC displaces [¹⁴C]-ACC from cell wall binding sites via mass action.
-
-
Blotting: Gently blot roots dry before weighing. Water film contributes to error.
Module 3: Visualization of the Transport Landscape
To troubleshoot, you must visualize where your ACC is going. The diagram below details the pathways (Influx vs. Efflux) and the "Sinks" that distort your data.
Caption: Figure 1. The ACC Fate Map. Note that 'Gas Loss' and 'Bacteria' represent data sinks that must be controlled.
Module 4: Troubleshooting FAQ
Q1: My uptake kinetics are linear up to 1 mM. Isn't LHT1 saturable?
-
Diagnosis: You are observing passive diffusion, not active transport. LHT1 (the primary transporter) has a high affinity (
) and saturates quickly [1]. -
Fix: Lower your concentration range. Focus your assay between 0.1 µM and 50 µM . If linearity persists, your roots may be damaged (leaky membranes) or you are working with an lht1 mutant line.
Q2: How do I differentiate between bacterial consumption and root uptake?
-
Diagnosis: Non-sterile roots have bacteria that express ACC Deaminase (AcdS), which cleaves ACC into ammonia and
-ketobutyrate. -
Fix:
-
Surface Sterilization: 1 min in 70% EtOH, 5 min in 1% NaOCl, extensive rinse.
-
Antibiotics: Include 50 µg/mL Chloramphenicol in the uptake buffer if short-term sterility cannot be guaranteed.
-
Q3: Can I use AIB (
-
Answer: Yes, but with a caveat. AIB is a structural analog. It inhibits ACO (preventing ethylene formation) but it also competes with ACC for the LHT1 transporter.
-
Verdict: Use CoCl₂ (Cobalt) instead. It blocks the enzyme (ACO) without competing for the transporter entry gate.
Data Summary: Inhibitor Toolkit
| Compound | Target | Mechanism | Effect on Uptake Data |
| AVG | ACS (Synthase) | Pyridoxal phosphate inhibitor | Lowers endogenous background; does not stop label conversion. |
| CoCl₂ | ACO (Oxidase) | Transition metal competition | Recommended. Traps ¹⁴C-ACC inside the cell. |
| AIB | LHT1 & ACO | Structural Analog | Inhibits uptake (competitive) AND metabolism. Complex kinetics. |
| DNP | Proton Gradient | Uncoupler | Abolishes active uptake (LHT1 is proton-coupled). Used as negative control. |
References
-
Shin, K., et al. (2015).[1][2][3][4][5][6] "Genetic identification of ACC-RESISTANT2 reveals involvement of LYSINE HISTIDINE TRANSPORTER1 in the uptake of 1-aminocyclopropane-1-carboxylic acid in Arabidopsis thaliana."[1] Plant & Cell Physiology.
-
Bradford, K. J., & Yang, S. F. (1980).[2][3][6] "Xylem Transport of 1-Aminocyclopropane-1-carboxylic Acid, an Ethylene Precursor, in Waterlogged Tomato Plants." Plant Physiology.
-
Dvorak, V., et al. (2024).[7] "A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters." Frontiers in Pharmacology.
-
Santa Cruz Biotechnology. "ACC Oxidase Inhibitors: Mechanism of Action." Product Support.
Sources
- 1. Genetic identification of ACC-RESISTANT2 reveals involvement of LYSINE HISTIDINE TRANSPORTER1 in the uptake of 1-aminocyclopropane-1-carboxylic acid in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Lysine Histidine Transporter 2 as an 1-Aminocyclopropane Carboxylic Acid Transporter in Arabidopsis thaliana by Transgenic Complementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of Lysine Histidine Transporter 2 as an 1-Aminocyclopropane Carboxylic Acid Transporter in Arabidopsis thaliana by Transgenic Complementation Approach [frontiersin.org]
- 6. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Pharmacology: 1-Aminocyclopropanecarboxylic Acid (ACPC) vs. Glycine at the NMDA Receptor
[1][2][3]
Executive Summary This technical guide compares the pharmacological profiles of the endogenous co-agonist Glycine and the synthetic partial agonist 1-aminocyclopropanecarboxylic acid (ACPC) at the N-methyl-D-aspartate (NMDA) receptor. While both ligands bind with high affinity to the GluN1 subunit, ACPC exhibits partial efficacy (~60–80% relative to glycine). This unique "high affinity, low efficacy" profile allows ACPC to function as a neuroprotective agent—maintaining physiological receptor activity while dampening excitotoxic overactivation.
Pharmacological Profile Comparison
The NMDA receptor (NMDAR) functions as a coincidence detector, requiring both glutamate (binding to GluN2) and glycine (binding to GluN1) for channel opening. Understanding the distinction between glycine and ACPC is critical for developing modulators that prevent excitotoxicity without blocking essential synaptic plasticity.
Quantitative Data Summary
The following data aggregates binding and functional parameters from radioligand binding assays (using [³H]Glycine or [³H]MK-801) and electrophysiological studies.
| Parameter | Glycine (Endogenous Ligand) | ACPC (Synthetic Analog) | Comparative Insight |
| Role | Full Agonist | Partial Agonist | ACPC stabilizes a distinct receptor conformation.[1][2][3][4] |
| Binding Affinity ( | 40 – 100 nM | 30 – 40 nM | ACPC has equal or slightly higher affinity than glycine. |
| Functional Potency ( | ~200 nM | ~135 nM | ACPC is highly potent but less effective.[5] |
| Intrinsic Efficacy ( | 100% (Reference) | 60% – 80% | ACPC cannot elicit maximal channel opening probability ( |
| Selectivity | Non-selective (activates GlyR) | Highly Selective for NMDAR | ACPC avoids strychnine-sensitive glycine receptors (GlyR). |
Key Technical Nuance: ACPC acts as a functional antagonist in the presence of saturating glycine. Because it competes for the same binding site with high affinity but lower efficacy, it displaces glycine and reduces the net current flow, effectively "braking" the system during pathological glutamate/glycine surges (e.g., ischemia).
Structural Basis of Partial Agonism[5]
The difference in efficacy stems from the structural rigidity of ACPC compared to the flexible backbone of glycine.
-
Glycine: Its flexibility allows the GluN1 ligand-binding domain (LBD) to fully close (the "clamshell" mechanism), stabilizing the channel in a high-probability open state.
-
ACPC: The cyclopropane ring imposes conformational constraints. While it fits tightly into the binding pocket (high affinity), it prevents the LBD clamshell from closing completely. This partial closure results in a lower probability of the ion channel pore opening.
Diagram 1: Mechanism of Partial Agonism
Figure 1: Mechanistic divergence of ACPC and Glycine. ACPC induces a distinct conformational state in the GluN1 subunit, leading to reduced channel open probability (
Experimental Validation Protocols
To validate the affinity and efficacy of ACPC in your own laboratory, use the following self-validating protocols.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in 0.32 M sucrose.
-
Centrifuge (1,000 x g, 10 min) to remove debris; collect supernatant.
-
Centrifuge supernatant (20,000 x g, 20 min) to pellet membranes.
-
Critical Step: Wash pellets 4-5 times with 50 mM Tris-acetate (pH 7.4) to remove endogenous glycine. Failure to wash sufficiently will artificially lower the apparent affinity of high-affinity ligands.
-
-
Incubation:
-
Buffer: 50 mM Tris-acetate (pH 7.4).
-
Radioligand: 10 nM [³H]Glycine (or [³H]DCKA for higher specificity).
-
Competitor: ACPC (Concentration range:
M to M). -
Non-specific control: 1 mM Glycine.
-
Incubate for 60 min at 4°C (to minimize receptor desensitization/degradation).
-
-
Filtration & Counting:
-
Filter through Whatman GF/B filters pre-soaked in 0.05% PEI (reduces non-specific binding).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Plot % Specific Binding vs. Log[ACPC].
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Protocol B: [³H]MK-801 Binding Enhancement (Efficacy)
Objective: Measure functional efficacy (
-
Setup:
-
Use well-washed synaptic membranes (as above).
-
Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM L-Glutamate (saturating concentration to prime the GluN2 subunit).
-
-
Reaction:
-
Add [³H]MK-801 (1–5 nM).
-
Add varying concentrations of Glycine (Full Agonist Control) or ACPC (Test).
-
Incubate for 2 hours at 25°C (equilibrium is slow for open-channel blockers).
-
-
Measurement:
-
Terminate by filtration.[6]
-
Validation: The amount of [³H]MK-801 bound is directly proportional to the integrated channel opening time.
-
-
Result Interpretation:
-
Normalize Glycine
to 100%. -
ACPC should plateau at ~60–80% of the Glycine signal.
-
Diagram 2: Experimental Workflow
Figure 2: [³H]MK-801 Functional Assay Workflow. Crucial step: Extensive washing to remove endogenous glycine is required to observe the partial agonist effect.
Implications for Drug Development
The pharmacological distinction between ACPC and glycine dictates their utility in research and therapeutics:
-
Neuroprotection: In conditions like ischemia or status epilepticus, synaptic glycine levels rise, and glutamate is released in excess.
-
Glycine: Exacerbates toxicity by maximally activating NMDARs.
- is lower, it effectively reduces the total calcium influx relative to the pure glycine state. It acts as a "brake" on excitotoxicity while preserving enough current for cell survival.
-
-
Cognitive Enhancement: At low doses or in systems with hypofunctional NMDARs (e.g., schizophrenia models), ACPC can enhance activity, though D-cycloserine (another partial agonist) is more commonly studied for this indication.
References
-
Marvizon, J. C., & Skolnick, P. (1988). Enhancement of [³H]MK-801 binding to the NMDA receptor complex by 1-aminocyclopropanecarboxylic acid (ACPC).[5] Journal of Neurochemistry. Link
-
Monahan, J. B., et al. (1989). 1-Aminocyclopropanecarboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex.[5] Journal of Neurochemistry. Link
-
Watson, G. B., et al. (1990). D-Cycloserine acts as a partial agonist at the glycine modulatory site of the NMDA receptor expressed in Xenopus oocytes. Brain Research.[7][9] Link
-
Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes.[4] Science. Link
-
Inanobe, A., et al. (2005). Structural determinants of the partial agonist action of ACPC at the NMDA receptor glycine binding site. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural dynamics of the glycine-binding domain of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Dynamics of the Glycine-binding Domain of the N-Methyl-d-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Aminocyclopropane carboxylic acid: a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic administration of a glycine partial agonist alters the expression of N-methyl-D-aspartate receptor subunit mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Precision: Quantifying the Ethylene Precursor ACC - A Comparative Guide to LC-MS/MS and GC-MS Methodologies
In the intricate world of plant biology and agricultural science, the precise measurement of 1-aminocyclopropane-1-carboxylic acid (ACC) is paramount. As the immediate precursor to the gaseous plant hormone ethylene, ACC levels provide a critical window into a plant's physiological state, influencing processes from fruit ripening and senescence to stress responses. For researchers and drug development professionals, the accurate quantification of ACC is not merely a data point; it is a cornerstone for understanding plant development, improving crop yields, and developing novel agrochemicals.
This guide provides an in-depth, objective comparison of the two most powerful analytical techniques employed for ACC quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a transparent evaluation of their respective strengths and weaknesses, supported by experimental data. Our goal is to equip you with the knowledge to make an informed decision on the most suitable methodology for your research needs.
The Central Role of ACC in Plant Physiology
Before we dissect the analytical methodologies, it is crucial to appreciate the biological significance of ACC. The synthesis of ethylene in higher plants follows a well-established pathway, often referred to as the Yang Cycle.
Caption: The ACC Biosynthesis Pathway.
The conversion of S-adenosyl-L-methionine (SAM) to ACC, catalyzed by the enzyme ACC synthase (ACS), is the rate-limiting step in ethylene production. Consequently, ACC levels often directly correlate with the rate of ethylene synthesis, making it a reliable biomarker. Furthermore, ACC itself is now recognized as a signaling molecule, independent of its conversion to ethylene, further highlighting the importance of its accurate measurement.
The Analytical Showdown: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for ACC quantification hinges on a variety of factors, including the chemical nature of ACC, the desired sensitivity, sample throughput, and the available instrumentation. ACC is a small, polar, and non-volatile amino acid, which presents distinct challenges and advantages for each technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach
LC-MS/MS has emerged as a dominant technique for the analysis of polar and thermally labile molecules like ACC. A key advantage of this approach is the ability to directly analyze ACC in its native form, often without the need for chemical derivatization.
Principle of Operation:
In LC-MS/MS, the sample extract is first injected into a liquid chromatograph. The components of the mixture are separated based on their interactions with a stationary phase (the column) and a liquid mobile phase. For a polar molecule like ACC, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-endcapped column is often employed. Following separation, the eluent is introduced into the mass spectrometer. Here, the molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for ACC is selected, fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.
Caption: A generalized workflow for ACC quantification by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of ACC, a chemical derivatization step is mandatory to convert it into a form suitable for gas chromatography.
Principle of Operation:
In GC-MS, the derivatized sample is injected into a gas chromatograph. The volatile derivatives are vaporized and separated as they travel through a capillary column, propelled by an inert carrier gas. The separation is based on the compounds' boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer. Electron ionization (EI) is the most common ionization technique in GC-MS, which fragments the molecules in a reproducible manner. The resulting fragmentation pattern serves as a chemical fingerprint for identification, and selected ions can be monitored for quantification.
Caption: A generalized workflow for ACC quantification by GC-MS, highlighting the mandatory derivatization step.
Experimental Protocols
To provide a practical comparison, we present detailed, step-by-step methodologies for ACC quantification using both LC-MS/MS and GC-MS. These protocols are based on established and validated methods from the scientific literature.
Protocol 1: Plant Tissue Extraction for ACC Analysis (Applicable to both LC-MS/MS and GC-MS)
This protocol outlines a robust method for the extraction of ACC from plant tissues, ensuring the preservation of the analyte and removal of interfering substances.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction solvent: 80% acetonitrile in water
-
Internal standard: Deuterated ACC ([2H4]ACC) solution
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Collection and Freezing: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench all metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Weigh approximately 10-50 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the [2H4]ACC internal standard solution to each sample. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and matrix effects.
-
Solvent Addition: Add 1 mL of ice-cold 80% acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted ACC, and transfer it to a new microcentrifuge tube.
-
Drying (for GC-MS): For GC-MS analysis, the supernatant must be completely dried under a stream of nitrogen gas or using a vacuum concentrator before derivatization. For LC-MS/MS analysis, the supernatant can often be directly injected or diluted with the mobile phase.
Protocol 2: ACC Quantification by LC-MS/MS (Direct Analysis)
This protocol describes a sensitive and direct method for ACC quantification without derivatization.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A polar-endcapped C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to retain and elute ACC.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
ACC: Precursor ion (m/z) -> Product ion (m/z) (e.g., 102.1 -> 56.1)
-
[2H4]ACC: Precursor ion (m/z) -> Product ion (m/z) (e.g., 106.1 -> 60.1)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flows) and collision energies should be optimized for maximum signal intensity.
Protocol 3: ACC Quantification by GC-MS (with Derivatization)
This protocol details the derivatization of ACC for GC-MS analysis using two common reagents: Pentafluorobenzyl bromide (PFBBr) and Ethyl Chloroformate (ECF).
A. Derivatization with Pentafluorobenzyl Bromide (PFBBr)
PFBBr reacts with the carboxylic acid and amino groups of ACC, creating a volatile and highly electronegative derivative that is ideal for sensitive detection by electron capture negative ionization (ECNI) or electron ionization (EI) MS.
Materials:
-
Dried sample extract (from Protocol 1)
-
Pentafluorobenzyl bromide (PFBBr) solution
-
A suitable solvent (e.g., acetone)
-
A suitable base (e.g., potassium carbonate)
-
Heating block or water bath
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in a small volume of acetone.
-
Derivatization Reaction: Add the PFBBr solution and a base to the sample.
-
Incubation: Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to complete the reaction.
-
Solvent Evaporation: After the reaction, evaporate the solvent under a stream of nitrogen.
-
Reconstitution for Injection: Reconstitute the derivatized sample in a GC-compatible solvent (e.g., hexane or ethyl acetate) for injection.
B. Derivatization with Ethyl Chloroformate (ECF)
ECF is another effective derivatizing agent for amino acids, reacting with both the amino and carboxyl groups.
Materials:
-
Dried sample extract (from Protocol 1)
-
Ethanol
-
Pyridine
-
Ethyl chloroformate (ECF)
-
Chloroform
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in a mixture of ethanol and pyridine.
-
Derivatization Reaction: Add ECF to the mixture and vortex.
-
Extraction: Add chloroform and water, vortex, and centrifuge to separate the layers.
-
Collection of Organic Layer: The derivatized ACC will be in the lower chloroform layer. Carefully collect this layer.
-
Drying: Dry the chloroform extract with anhydrous sodium sulfate.
-
Injection: The dried extract is ready for GC-MS analysis.
GC-MS Conditions (General):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to separate the derivatized ACC from other components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized ACC.
Performance Comparison: A Data-Driven Analysis
The choice of analytical method is often dictated by its performance characteristics. The following table summarizes key performance metrics for LC-MS/MS and GC-MS in the context of ACC quantification, based on data from published literature. It is important to note that these values can vary depending on the specific instrumentation, method optimization, and sample matrix.
| Parameter | LC-MS/MS (Direct Analysis) | GC-MS (with Derivatization) | Key Considerations |
| Derivatization | Not required | Mandatory | LC-MS/MS offers a simpler, faster workflow by eliminating the derivatization step, which can be a source of variability and sample loss. |
| Sensitivity (LOD/LOQ) | Excellent (low pg to fg range) | Good to Excellent (low pg to fmol range) | Both techniques can achieve high sensitivity. The choice of derivatization agent and ionization mode in GC-MS can significantly impact sensitivity. |
| Selectivity | Very High (due to MRM) | High (due to characteristic fragmentation) | The specificity of MRM in LC-MS/MS provides excellent noise reduction. GC-MS selectivity is high but can be affected by co-eluting compounds with similar fragmentation patterns. |
| Throughput | High | Moderate | The elimination of the derivatization step gives LC-MS/MS a significant advantage in sample throughput. |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally lower than LC-MS/MS | Matrix effects are a greater concern in LC-MS/MS due to the nature of ESI. Careful sample preparation and the use of an internal standard are crucial for both techniques to mitigate these effects.[2][3][4] |
| Robustness | Good | Generally considered more robust | GC-MS systems are often viewed as more robust and less prone to contamination than LC-MS systems, particularly the ESI source. |
| Cost | Higher initial instrument cost | Lower initial instrument cost | GC-MS instruments are typically less expensive to purchase and maintain than high-performance LC-MS/MS systems. |
| Quantitative Data Example | LOD: ~0.1-1 pg on column | LOD: ~10 fmol on column (PFBBr derivatization) | These values demonstrate the high sensitivity achievable with both methods. |
Conclusion: Making the Right Choice for Your Research
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of ACC in plant tissues. The optimal choice depends on the specific requirements of your research.
LC-MS/MS is the preferred method when:
-
High throughput is essential: The direct analysis without derivatization allows for the rapid processing of a large number of samples.
-
Simplicity and speed are priorities: The streamlined workflow reduces sample preparation time and potential sources of error.
-
The analysis of other polar, non-volatile phytohormones is also required: LC-MS/MS is well-suited for the simultaneous analysis of a wide range of plant hormones.
GC-MS is a strong contender when:
-
Budgetary constraints are a primary concern: GC-MS instrumentation is generally more affordable.
-
A highly robust and well-established method is desired: GC-MS has a long history of reliability in analytical laboratories.
-
Expertise in derivatization chemistry is available: Proper derivatization is key to successful GC-MS analysis of ACC.
Ultimately, the decision should be based on a careful consideration of your laboratory's resources, the scope of your study, and the specific analytical performance characteristics that are most critical for achieving your research goals. By understanding the principles, protocols, and performance of both LC-MS/MS and GC-MS, you are now better equipped to select the most appropriate tool for unlocking the secrets of ACC's role in the fascinating world of plant science.
References
-
Tong, J., Zhao, W., Liu, N., Liu, S., Liu, Y., & Xiao, L. (2023). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. BMC Plant Biology, 23(1), 1-12. [Link]
-
Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. [Link]
-
Ljung, K., Sandberg, G., & Moritz, T. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87. [Link]
-
Hao, Y., Zhao, X., Qiu, Y., & Jia, W. (2009). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 394(3), 857-867. [Link]
-
Chambers, E., Lame, M., & Bardsley, S. (2012). Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. Journal of AOAC International, 95(6), 1733-1746. [Link]
-
Kim, H. J., Lee, J. H., & Choi, J. H. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1696. [Link]
-
Pan, X., Welti, R., & Wang, X. (2010). Quantitative analysis of major plant hormones in crude plant extracts by high-performance liquid chromatography−mass spectrometry. Nature Protocols, 5(6), 986-992. [Link]
-
Gómez-Cadenas, A., Tadeo, F. R., Talon, M., & Primo-Millo, E. (2000). A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS. Phytochemical Analysis, 11(1), 38-44. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-Reactivity and Selectivity of ACC Analogs in NMDA Receptor Binding Studies
Topic: Cross-reactivity of ACC analogs in receptor binding studies Content Type: Publish Comparison Guide
Executive Summary
In the context of neuropharmacology and drug development, ACC refers to 1-aminocyclopropanecarboxylic acid (often abbreviated as ACPC). This compound and its structural analogs (e.g., ACBC, D-Cycloserine) represent a critical class of partial agonists targeting the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor .
Unlike full agonists (Glycine, D-Serine) that drive maximal channel opening, ACC analogs stabilize unique conformational states of the receptor. This guide objectively compares the binding affinity, efficacy, and subtype cross-reactivity of ACC analogs. It addresses the primary challenge in this field: distinguishing between GluN2 subunit-selective effects (e.g., GluN2A vs. GluN2C bias) rather than traditional off-target "cross-reactivity" against AMPA or Kainate receptors.
Target Audience: CNS Drug Discovery Scientists, Electrophysiologists, and Molecular Pharmacologists.
Mechanistic Insight: The Partial Agonist Paradox
To understand the performance differences between ACC analogs, one must look beyond simple affinity (
-
Full Agonists (Glycine): Induce complete cleft closure of the GluN1 LBD, stabilizing the high-open-probability state of the ion channel.
-
Partial Agonists (ACC/ACPC, ACBC): Historically believed to induce "partial" cleft closure. However, X-ray crystallography reveals that ACC often induces a closed cleft similar to glycine. The reduced efficacy is now attributed to fast dissociation rates (
) and the inability to maintain the stable "pre-open" conformational transition, leading to "stuttering" channel gating.
Visualization: NMDA Receptor Activation Logic
Figure 1: Logical flow of NMDA receptor activation by glycine-site ligands.[1] The degree of LBD closure and stability determines whether the ligand acts as a full or partial agonist.
Comparative Performance Guide
The following table synthesizes experimental data comparing ACC (ACPC) with its key analogs. Note the Subtype Selectivity column, which is the modern definition of "cross-reactivity" for this class.
Table 1: Binding Affinity and Efficacy Profile of ACC Analogs
| Compound | Common Abbr.[1][2][3][4][5][6][7] | Affinity ( | Efficacy (% of Glycine) | Subtype Selectivity (Cross-Reactivity) | Mechanism of Action |
| 1-aminocyclopropane-1-carboxylic acid | ACC / ACPC | 30 - 50 | 80 - 90% | Balanced (GluN2A/B/C/D) | High-efficacy Partial Agonist |
| 1-aminocyclobutane-1-carboxylic acid | ACBC | 830 | 33 - 42% | Balanced | Low-efficacy Partial Agonist |
| D-Cycloserine | DCS | 240 | 60 - 88% | GluN2C Superagonist | Partial Agonist (GluN2A/B) / Superagonist (GluN2C) |
| AICP | AICP | 1.7 | 100% (2A) / 353% (2C) | High GluN2C Bias | Full (2A) / Superagonist (2C) |
| MDL 105,519 | MDL | 3.7 | 0% | None (Antagonist) | Competitive Antagonist (Reference Radioligand) |
*Affinity values are approximate and dependent on assay conditions (e.g., presence of glutamate).
Key Technical Insight:
-
ACC (ACPC) is the closest mimic to glycine among cyclic analogs but acts as a partial agonist. It is often used to desensitize NMDA receptors in functional assays.
-
ACBC adds just one carbon to the ring but loses significant affinity (~20-fold drop) and efficacy, demonstrating the tight steric constraints of the GluN1 binding pocket.
-
AICP represents the new generation of analogs that exploit "cross-reactivity" to achieve superagonism at GluN2C-containing receptors, a target for schizophrenia therapeutics.
Experimental Protocols
To accurately characterize these analogs, you must distinguish between Affinity (binding) and Efficacy (function). Simple binding assays cannot predict partial agonism.
Protocol A: [³H]-MDL 105,519 Competitive Binding Assay
Purpose: To determine the affinity (
Why MDL 105,519? Unlike [³H]-Glycine, MDL 105,519 is an antagonist.[8] It binds with high affinity to the closed channel state, providing a cleaner signal-to-noise ratio and avoiding the "receptor desensitization" artifacts common with agonist radioligands.
Workflow:
-
Membrane Preparation: Prepare synaptic membranes from rat forebrain (rich in GluN1/GluN2A/B) or transfected HEK293 cells (for specific subtypes). Wash 4x to remove endogenous glycine (Critical Step).
-
Incubation System:
-
Buffer: 50 mM Tris-Acetate (pH 7.4). Avoid chloride salts if possible, as anions modulate the site.
-
Radioligand: 1–5 nM [³H]-MDL 105,519.
-
Displacer: Serial dilutions of ACC analog (
to M). -
Non-specific Binding: Define with 1 mM Glycine or 10 µM 5,7-DCKA.
-
-
Equilibrium: Incubate for 60 min at 4°C. (Low temperature reduces receptor degradation and ligand dissociation).
-
Harvesting: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).
-
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Efficacy Screening (TEVC)
Purpose: To determine if the analog is a partial agonist, full agonist, or antagonist, and to assess GluN2 subtype cross-reactivity.
System: Xenopus oocytes expressing recombinant GluN1 + GluN2(A, B, C, or D).
-
Baseline: Perfuse oocytes with
-free Ringer’s solution. -
Activation: Apply 100 µM Glutamate (GluN2 agonist) + 100 µM Glycine (Reference Full Response). Record Current (
). -
Wash: Allow 5–10 min washout.
-
Test: Apply 100 µM Glutamate + 100 µM ACC Analog . Record Current (
). -
Calculation:
.
Cross-Reactivity & Selectivity Workflow
In modern drug development, "cross-reactivity" for ACC analogs implies checking against the four NMDA subtypes. Off-target binding to AMPA or Kainate receptors is rare for these small amino acids but must be ruled out.
Visualization: Selectivity Screening Logic
Figure 2: Screening workflow to profile ACC analogs. The critical step is differentiating efficacy across GluN2A, 2B, and 2C subtypes.
References
-
Mechanism of Partial Agonism: Inanobe, A., Furukawa, H., & Gouaux, E. (2005). Mechanism of partial agonist action at the NR1 subunit of NMDA receptors.[9] Neuron, 47(1), 71-84. Link
-
AICP and GluN2C Selectivity: Jessen, M., et al. (2017).[5][10] Identification of AICP as a GluN2C-Selective N-Methyl-D-Aspartate Receptor Superagonist at the GluN1 Glycine Site.[11] Molecular Pharmacology, 92(4), 414-424. Link
-
[3H]MDL 105,519 Characterization: Baron, B. M., et al. (1996). [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site.[8][12] Journal of Pharmacology and Experimental Therapeutics, 279(1), 62-68. Link
-
ACC (ACPC) Pharmacology: Marvizon, J. C., & Skolnick, P. (1988). [3H]Glycine binding is modulated by Mg2+ and other ligands of the NMDA receptor-cation channel complex. European Journal of Pharmacology, 151(1), 157-158. Link
-
ACBC vs ACPC Structure-Activity: Chen, P. E., et al. (2008). Structural features of the glutamate binding site in recombinant NR1/NR2A N-methyl-D-aspartate receptors determined by site-directed mutagenesis and molecular modeling. Molecular Pharmacology, 67(5), 1470-1484. Link
Sources
- 1. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic dosing with 1-aminocyclopropanecarboxylic acid, a glycine partial agonist, modulates NMDA inhibition of muscarinic-coupled PI hydrolysis in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Mechanism of N-Methyl-D-Aspartate Receptor Type 1 Partial Agonism | PLOS One [journals.plos.org]
- 4. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-ionotropic cross-talk between AMPA and NMDA receptors in rodent hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 11. Identification of AICP as a GluN2C-Selective N-Methyl-d-Aspartate Receptor Superagonist at the GluN1 Glycine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Amidogen, (1-carboxycyclopropyl)- (9CI)
Synonyms: 1-Aminocyclopropanecarboxylic acid (ACC); 1-Amino-1-cyclopropanecarboxylic acid CAS Registry Number: 22059-21-8 Chemical Formula: C₄H₇NO₂
Executive Summary & Chemical Identity
Attention Researchers: You are handling 1-Aminocyclopropanecarboxylic acid (ACC) . While the 9CI nomenclature "Amidogen, (1-carboxycyclopropyl)-" is chemically accurate, it refers to the stable zwitterionic amino acid used primarily as an ethylene precursor in plant physiology and a partial agonist at the NMDA receptor glycine site in neuroscience.
Operational Risk Profile: This compound is not a volatile liquid or a pyrophoric solid.[1] It is a fine, white crystalline powder. The primary risks are inhalation of dust (respiratory irritation) and pharmacological activity (neuroactive). As a Senior Application Scientist, I advise treating this not just as a chemical irritant, but as a bioactive agent.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for maintaining a self-validating safety system.
| PPE Category | Standard Specification | Operational Rationale (The "Why") |
| Respiratory | N95 / P2 Mask (Minimum) or Fume Hood (Preferred) | Hazard H335: Fine powders easily aerosolize during weighing. Inhalation can trigger respiratory inflammation and systemic absorption of a neuroactive agent. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1) | Hazard H319: Standard safety glasses are insufficient if dust generation occurs. Goggles prevent particulate entry from the side or bottom. |
| Dermal (Hand) | Nitrile Gloves (Min. 0.11 mm thickness) | Hazard H315: ACC is a skin irritant. Nitrile offers superior resistance to amino acids compared to latex. Double-glove if dissolving in organic solvents (e.g., DMSO). |
| Body | Lab Coat (Buttoned, Long-sleeve) | Prevents accumulation of bioactive dust on street clothes, mitigating "take-home" exposure risks. |
Risk Assessment Logic (Visualization)
This decision tree illustrates the logical flow for determining safety protocols based on your specific experimental manipulation.
Figure 1: Decision matrix for selecting engineering controls based on physical state.
Operational Protocols
A. Weighing & Solubilization (Critical Control Point)
Causality: Static electricity often causes dry amino acid powders to "jump," creating invisible aerosols.
-
Preparation:
-
Decontaminate the balance area before starting.
-
Place a static eliminator (ionizing bar or gun) near the balance if available.
-
-
Weighing:
-
Perform weighing inside a chemical fume hood or a powder containment enclosure.
-
Do not use a spatula to return excess powder to the stock bottle (cross-contamination risk). Discard excess into solid waste.
-
-
Solubilization:
-
Solvent: Water (highly soluble) or dilute buffers.
-
Technique: Add solvent to the powder, not powder to the solvent, to minimize dust displacement.
-
Vortexing: Cap the tube tightly before vortexing. Inspect the cap seal to prevent aerosol leakage.
-
B. Spill Management
Self-Validating Step: If you spill powder, do not dry sweep. Dry sweeping generates dust (H335).
-
Isolate: Mark the area.
-
Dampen: Cover the spill with a paper towel soaked in water or 70% ethanol. This immobilizes the dust.
-
Collect: Wipe up the damp material.
-
Clean: Wash the surface with soap and water three times to remove trace residues.
Waste Disposal & Deactivation[1]
ACC is an organic amine. It must be segregated from oxidizers to prevent potential reaction (though low risk, it is Good Laboratory Practice).
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Place in a sealed biohazard or chemical waste bag. Label as "Solid Chemical Waste: ACC". |
| Liquid Waste | Unused stock solutions (Water/Buffer). | Non-Halogenated Organic Waste . Ensure pH is neutral (6-8) before combining with general solvents. |
| Sharps | Needles/Syringes used for injection. | Immediate disposal in rigid sharps container. Do not recap. |
Incineration Protocol: The ultimate disposal method for 1-Aminocyclopropanecarboxylic acid is dissolution in a combustible solvent followed by chemical incineration equipped with an afterburner and scrubber (to manage Nitrogen Oxides,
Experimental Workflow Diagram
This workflow ensures sample integrity and user safety from storage to application.
Figure 2: Step-by-step processing workflow. Note the equilibration step to prevent hygroscopic clumping.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 535, 1-Aminocyclopropanecarboxylic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 1-aminocyclopropanecarboxylic acid.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
